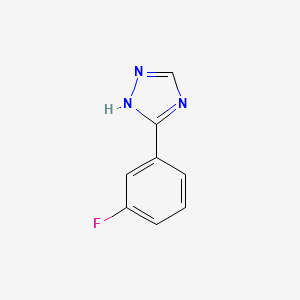
3-(3-Fluorophenyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
3-(3-Fluorophenyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H6FN3 and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3-Fluorophenyl)-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered significant interest due to its diverse biological activities. This compound exhibits a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The unique structure of 1,2,4-triazoles allows for various modifications that can enhance their biological efficacy.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a triazole ring substituted with a fluorophenyl group. This substitution is crucial for its biological activity.
Antibacterial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance:
- Synthesis and Testing : Various studies have synthesized triazole derivatives and tested them against Gram-positive and Gram-negative bacteria. Compounds derived from this compound have demonstrated potent antibacterial activity comparable to established antibiotics like ciprofloxacin and levofloxacin. In particular, modifications at the C-3 position of the triazole ring have been linked to enhanced antibacterial effects .
- Minimum Inhibitory Concentration (MIC) : The MIC values for some synthesized compounds were found to be as low as 3.25 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential .
Antifungal Activity
The antifungal properties of triazoles are well-documented:
- Broad Spectrum : Compounds containing the triazole ring have been effective against various fungal strains. For example, derivatives have shown activity against Candida albicans and Aspergillus flavus, with MIC values significantly lower than those of traditional antifungal agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives have also been explored:
- Cytokine Production : Studies indicate that these compounds can modulate cytokine production in peripheral blood mononuclear cells (PBMCs), reducing levels of pro-inflammatory cytokines like TNF-α by up to 60% at certain concentrations . This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
The anticancer potential of triazoles is an emerging area of research:
- Cell Line Studies : Some derivatives have been tested on cancer cell lines such as Hep G2 (liver cancer) and have shown promising results in inhibiting cell proliferation . The structure-activity relationship indicates that specific substitutions can enhance anticancer efficacy.
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| Gadegoni et al., 2013 | Various triazole derivatives | Antibacterial | MIC as low as 3.25 µg/mL against M. smegmatis |
| Muthal et al., 2020 | Triazole hybrids | Antimicrobial | Higher activity than ciprofloxacin against multiple strains |
| Ceylan et al., 2016 | Mannich bases from triazoles | Antimicrobial | Enhanced activity against Yersinia pseudotuberculosis compared to ampicillin |
| PMC Article Review (2020) | General triazole derivatives | Antifungal & Anti-inflammatory | Broad spectrum against fungi; modulation of TNF-α levels |
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFDELXTQCRWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















